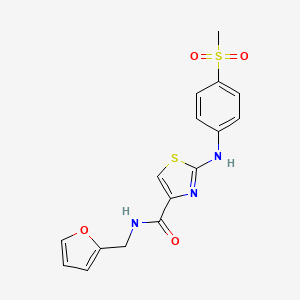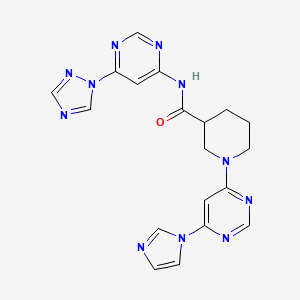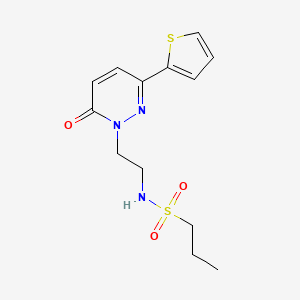
2-(Piperidin-4-yl)-1,3,5-triazine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Recent scientific literature on the synthesis of piperidine derivatives includes methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of piperidine derivatives can vary widely. For example, the InChI code for 2-(Piperidin-4-yl)pyridine dihydrochloride is 1S/C10H14N2.2ClH/c1-2-6-12-10(3-1)9-4-7-11-8-5-9;;/h1-3,6,9,11H,4-5,7-8H2;2*1H .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of piperidine derivatives can be complex and involve multiple steps. For example, the cyclization of 1,2-diamine derivatives with sulfonium salts is one method used in the synthesis of piperazine derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives can vary widely. For example, the molecular weight of 2-(Piperidin-4-yl)pyridine dihydrochloride is 235.16 .Scientific Research Applications
Synthesis of Piperidine Derivatives
2-(Piperidin-4-yl)-1,3,5-triazine dihydrochloride: is a valuable intermediate in the synthesis of various piperidine derivatives. These derivatives are crucial in medicinal chemistry due to their presence in numerous pharmaceuticals . The compound can undergo intra- and intermolecular reactions to form substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones, which are essential for drug design.
Pharmacological Applications
Piperidine derivatives, synthesized using our compound of interest, play a significant role in the pharmaceutical industry. They are found in over twenty classes of drugs, including alkaloids . The versatility of the piperidine ring allows for the development of compounds with a wide range of pharmacological activities.
Biological Activity Studies
The compound serves as a starting point for the synthesis of biologically active molecules. Researchers can modify the piperidine moiety to create new compounds with potential biological activities, which can then be evaluated for their pharmacological properties .
Antimicrobial and Antioxidant Activities
Schiff bases derived from 2-(Piperidin-4-yl)ethanamine, which can be synthesized from our compound, have shown promising antimicrobial and antioxidant activities . These activities are crucial for the development of new therapeutic agents against various bacterial infections and oxidative stress-related diseases.
Pancreatic Lipase Inhibition
The compound has been used to create inhibitors for pancreatic lipase, an enzyme involved in the digestive process. Inhibitors based on this structure have shown potential as therapeutic agents for obesity and related metabolic disorders .
Drug Discovery and Development
As a versatile synthetic building block, 2-(Piperidin-4-yl)-1,3,5-triazine dihydrochloride is instrumental in the discovery and development of new drugs. Its incorporation into various molecular frameworks allows for the exploration of novel pharmacophores and the optimization of drug properties .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-piperidin-4-yl-1,3,5-triazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4.2ClH/c1-3-9-4-2-7(1)8-11-5-10-6-12-8;;/h5-7,9H,1-4H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBVSOQMCQKMNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC=NC=N2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(methyl)sulfamoyl]benzoic acid](/img/structure/B3002824.png)





![N-[(3-Chlorothiophen-2-yl)methyl]-N-propylprop-2-enamide](/img/structure/B3002836.png)


![2-(4-Chlorophenoxy)-1-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B3002840.png)
![N-(3-chlorophenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3002841.png)

![4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)phthalazin-1(2H)-one](/img/structure/B3002844.png)